N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.: 1011398-18-7
Cat. No.: VC14665181
Molecular Formula: C24H22N4O3
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide - 1011398-18-7](/images/structure/VC14665181.png)
Specification
CAS No. | 1011398-18-7 |
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Molecular Formula | C24H22N4O3 |
Molecular Weight | 414.5 g/mol |
IUPAC Name | N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
Standard InChI | InChI=1S/C24H22N4O3/c1-14-22-20(24(30)25-18-10-8-16(9-11-18)15(2)29)13-21(26-23(22)28(3)27-14)17-6-5-7-19(12-17)31-4/h5-13H,1-4H3,(H,25,30) |
Standard InChI Key | WBKHQRSOSKOYJW-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)C)C |
Introduction
N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This class of compounds is known for its diverse pharmacological and chemical properties, including potential anticancer, anti-inflammatory, and antifungal activities. The specific structure of this compound incorporates functional groups such as an acetylphenyl moiety and a methoxyphenyl group, which contribute to its chemical reactivity and biological activity.
Structural Features
The molecular structure of N-(4-acetylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide includes:
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Pyrazolo[3,4-b]pyridine core: A fused heterocyclic system that enhances stability and biological activity.
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Acetylphenyl group: Provides potential for hydrogen bonding and interaction with biological targets.
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Methoxyphenyl group: Contributes to electronic effects and solubility.
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Carboxamide functionality: Increases polarity and hydrogen bonding capacity.
Synthesis
The synthesis of such heterocyclic compounds typically involves multi-step reactions. General methods for synthesizing pyrazolo[3,4-b]pyridines include:
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Cyclization Reactions: Starting from β-enamino ketones or diketones with hydrazine derivatives.
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Functional Group Modifications: Introducing substituents like acetyl or methoxy groups using Friedel-Crafts acylation or methylation reactions.
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Amidation: Reacting carboxylic acid derivatives with amines to form the carboxamide group.
Analytical Characterization
The compound's identity and purity can be confirmed using advanced analytical techniques:
Technique | Purpose |
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NMR Spectroscopy | Determines the chemical environment of hydrogen (H) and carbon (C) atoms. |
Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
FTIR Spectroscopy | Identifies functional groups based on characteristic absorption bands. |
X-ray Crystallography | Provides detailed 3D structural information for crystalline forms. |
Biological Activity
Pyrazolo[3,4-b]pyridines are widely studied for their biological activities:
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Anticancer Potential:
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Anti-inflammatory Activity:
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Antifungal Properties:
Research Findings
Recent studies on pyrazolo[3,4-b]pyridine derivatives emphasize their versatility:
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